molecular formula C19H21BrO4 B3994165 2-Bromo-4-formyl-6-methoxyphenyl adamantane-1-carboxylate CAS No. 309936-78-5

2-Bromo-4-formyl-6-methoxyphenyl adamantane-1-carboxylate

Cat. No.: B3994165
CAS No.: 309936-78-5
M. Wt: 393.3 g/mol
InChI Key: ZOOARNLDLORLKZ-UHFFFAOYSA-N
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Description

2-Bromo-4-formyl-6-methoxyphenyl adamantane-1-carboxylate: is a complex organic compound that belongs to the class of adamantane derivatives. Adamantane is a highly stable, diamondoid hydrocarbon known for its unique cage-like structure. The compound features a bromine atom, a formyl group, and a methoxy group attached to a phenyl ring, which is further connected to an adamantane carboxylate moiety. This structural complexity imparts unique chemical and physical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl adamantane-1-carboxylate typically involves multiple steps:

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.

    Adamantane Carboxylation: The adamantane moiety can be attached through a Friedel-Crafts acylation reaction using adamantane-1-carboxylic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods:

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: 2-Bromo-4-carboxy-6-methoxyphenyl adamantane-1-carboxylate.

    Reduction: 2-Bromo-4-hydroxymethyl-6-methoxyphenyl adamantane-1-carboxylate.

    Substitution: 2-Substituted-4-formyl-6-methoxyphenyl adamantane-1-carboxylate.

Scientific Research Applications

Chemistry:

    Catalyst Development: The unique structure of this compound makes it a potential candidate for developing new catalysts for organic reactions.

    Material Science: Its stability and structural properties can be utilized in the synthesis of novel materials with specific properties.

Biology and Medicine:

    Drug Development: The compound’s structural features may be explored for developing new pharmaceuticals, particularly in targeting specific biological pathways.

    Biological Probes: It can be used as a probe to study various biochemical processes due to its unique chemical properties.

Industry:

    Polymer Synthesis: The compound can be used as a monomer or a building block in the synthesis of high-performance polymers.

    Nanotechnology: Its diamondoid structure makes it suitable for applications in nanotechnology, including the development of nanomaterials and nanodevices.

Mechanism of Action

The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl adamantane-1-carboxylate would depend on its specific application. In drug development, for instance, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and formyl group can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Bromo-4-formylphenyl adamantane-1-carboxylate
  • 2-Bromo-6-methoxyphenyl adamantane-1-carboxylate
  • 4-Formyl-6-methoxyphenyl adamantane-1-carboxylate

Comparison:

  • Unique Structural Features: The presence of both a bromine atom and a formyl group on the phenyl ring, along with the methoxy group, distinguishes 2-Bromo-4-formyl-6-methoxyphenyl adamantane-1-carboxylate from its analogs.
  • Reactivity: The combination of these functional groups imparts unique reactivity patterns, making it suitable for specific synthetic applications.
  • Applications: While similar compounds may share some applications, the specific combination of functional groups in this compound can offer distinct advantages in certain research and industrial contexts.

Properties

IUPAC Name

(2-bromo-4-formyl-6-methoxyphenyl) adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrO4/c1-23-16-6-14(10-21)5-15(20)17(16)24-18(22)19-7-11-2-12(8-19)4-13(3-11)9-19/h5-6,10-13H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOARNLDLORLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401147760
Record name 2-Bromo-4-formyl-6-methoxyphenyl tricyclo[3.3.1.13,7]decane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309936-78-5
Record name 2-Bromo-4-formyl-6-methoxyphenyl tricyclo[3.3.1.13,7]decane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309936-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-formyl-6-methoxyphenyl tricyclo[3.3.1.13,7]decane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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